Antazoline phosphate

Catalog No.
S518991
CAS No.
154-68-7
M.F
C17H22N3O4P
M. Wt
363.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Antazoline phosphate

CAS Number

154-68-7

Product Name

Antazoline phosphate

IUPAC Name

N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;phosphoric acid

Molecular Formula

C17H22N3O4P

Molecular Weight

363.3 g/mol

InChI

InChI=1S/C17H19N3.H3O4P/c1-3-7-15(8-4-1)13-20(14-17-18-11-12-19-17)16-9-5-2-6-10-16;1-5(2,3)4/h1-10H,11-14H2,(H,18,19);(H3,1,2,3,4)

InChI Key

DUIGUKRYYAGJAF-UHFFFAOYSA-N

SMILES

C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3.OP(=O)(O)O

Solubility

Soluble in DMSO

Synonyms

Analergine, Antasten, Antazoline, Antazoline Hydrochloride, Antazoline Phosphate, Antazoline Phosphate (1:1), Antistine, Arithmin, Hydrochloride, Antazoline, Imidamine, Phenazoline, Phosphate, Antazoline

Canonical SMILES

C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3.OP(=O)(O)O

Description

The exact mass of the compound Antazoline phosphate is 363.1348 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 755865. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Cardiology

Antazoline has been shown to be an effective and safe antiarrhythmic drug in the termination of atrial fibrillation .

Method of Application: The study involved the analysis of plasma from volunteers following a single intravenous administration of 100 mg of Antazoline mesylate .

Pharmacokinetics

Despite its long presence in the market, Antazoline’s ADME parameters and pharmacokinetic effects in humans are poorly characterized .

Metabolism Study

Antazoline has been studied for its metabolism in both in vitro and in vivo settings .

Method of Application: The study involved the analysis of plasma from volunteers following a single intravenous administration of 100 mg of Antazoline mesylate . In vitro cultures of human hepatocytes were also analyzed .

Pharmacological Hypotheses Formulating

Antazoline’s ADME parameters and pharmacokinetic effects in humans are poorly characterized . A study was conducted to fill this gap by generating in vitro and in vivo data and developing a physiologically based pharmacokinetic model describing Antazoline and its main metabolite disposition .

Results: The model enables the assessment of Antazoline’s effect in various clinical scenarios with the possibility to account for population differences or CP mediated drug-drug interactions .

UV Spectrophotometry

Antazoline phosphate has been used in UV spectrophotometry for the simultaneous determination of Antazoline and its degradation product .

Method of Application: The study involved the use of a spectrometer and Antazoline phosphate obtained from Sigma without further purification .

Results: The study found a best fit of numerical data that was suitable for separating the contributions of the two components in the mixture .

Potential New Drug Candidate

Further investigation of the activity profile of the new hydroxylated M2 metabolite of Antazoline might result in an active substance with a different pharmacological profile than the parent molecule, and potentially a new drug candidate .

Method of Application: This involves the study of the pharmacokinetics of the metabolites of Antazoline .

Results: The study revealed that further investigation of the activity profile of the new hydroxylated M2 metabolite of Antazoline might result in an active substance with a different pharmacological profile than the parent molecule .

Antazoline phosphate is the phosphate salt of antazoline, which is a first-generation antihistamine. Its chemical formula is C17H22N3O4P, and it is characterized by a complex structure that includes an imidazoline ring and a benzyl group. Antazoline phosphate acts as a histamine H1 receptor antagonist, effectively blocking the physiological effects of histamine in the body .

  • Oxidation: Under specific conditions, antazoline phosphate can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: The compound can undergo reduction reactions using agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The imidazoline ring and benzyl groups are capable of substitution reactions with suitable reagents such as halogens and alkylating agents .

Major Reaction Products

The products formed from these reactions depend on the reagents and conditions used. For example:

  • Oxidation may yield oxidized imidazoline derivatives.
  • Substitution reactions can produce various substituted analogs.

Antazoline phosphate exhibits significant biological activity as a histamine H1 receptor antagonist. By selectively binding to the H1 receptors without activating them, it effectively blocks the action of endogenous histamine, leading to temporary relief from symptoms associated with allergic reactions such as nasal congestion and allergic conjunctivitis .

The primary biochemical pathway affected by this compound is the histamine signaling pathway. This action can be influenced by environmental factors such as the presence of other drugs and individual variations in metabolism.

The synthesis of antazoline phosphate involves several steps:

  • Formation of Imidazoline Ring: The process begins with the reaction of benzylamine with phenylacetonitrile to form N-benzyl-N-phenylacetamide.
  • Cyclization: This intermediate undergoes cyclization to form the imidazoline ring.
  • Phosphorylation: Finally, phosphorylation occurs using phosphoric acid to yield antazoline phosphate .

In industrial settings, these methods are optimized for high yield and purity while adhering to pharmaceutical standards.

Antazoline phosphate is primarily used in the treatment of allergic conditions. Its applications include:

  • Nasal Decongestants: It helps relieve nasal congestion associated with allergies.
  • Ophthalmic Solutions: Often formulated in eye drops for treating allergic conjunctivitis when combined with other agents like naphazoline .

Antazoline phosphate shares similarities with several other compounds in terms of structure and function. Here are some notable comparisons:

Compound NameChemical FormulaMechanism of ActionUnique Features
DiphenhydramineC17H21NHistamine H1 receptor antagonistMore sedative effects; used for sleep aid
ChlorpheniramineC16H19ClN2Histamine H1 receptor antagonistLess sedative; often used in allergy medications
PromethazineC17H20N2SHistamine H1 receptor antagonistStronger sedative; also used for nausea

Uniqueness of Antazoline Phosphate

Antazoline phosphate's unique aspect lies in its dual role as both an antihistamine and an effective treatment for allergic conjunctivitis when used in combination with other agents. Its specific chemical structure allows for targeted action on histamine receptors while minimizing central nervous system side effects compared to some other first-generation antihistamines .

The development of ethylenediamine derivatives, which serve as precursors for antazoline phosphate synthesis, has evolved significantly over the past seven decades. The foundational work in the 1950s established the EDC process as the primary industrial method for ethylenediamine production [1] [2]. This process involved treating 1,2-dichloroethane with ammonia under high pressure at 180°C in an aqueous medium, achieving yields of 55-65% [1].

The EDC process mechanism involves the nucleophilic substitution reaction where ammonia displaces chloride ions from 1,2-dichloroethane, generating hydrogen chloride as a byproduct [1]. The amine product is subsequently liberated through sodium hydroxide addition and recovered via fractional distillation [1]. This early methodology faced challenges with byproduct formation, including diethylenetriamine and triethylenetetramine, which required additional separation steps [1].

The 1970s-1980s period marked a significant advancement with the introduction of catalytic amination routes [3]. The ethanolamine-ammonia pathway emerged as an alternative industrial method, utilizing nickel-based heterogeneous catalysts at elevated temperatures of 235-335°C and pressures of 33 atmospheres [3]. This catalytic approach demonstrated improved yields of 60-70% and enhanced selectivity compared to the thermal EDC process [3].

Research during the 1990s-2000s focused on process optimization and mechanistic understanding of ethylenediamine derivative synthesis [4]. Studies revealed that N-substituted ethylenediamine derivatives could be prepared through multiple synthetic routes, including nucleophilic substitution with N-(2-bromoethyl)phthalimide followed by hydrazinolysis, reactions with 2-chloroethylamine hydrochloride, and ring cleavage of 2-ethyl-2-oxazoline [4]. However, these methods suffered from moderate yields (52-78%) and required expensive reagents [4].

The contemporary era (2000s-present) has witnessed the emergence of green chemistry approaches and sustainable synthesis methodologies [4] [5]. Recent developments include one-pot synthetic routes utilizing amines and α,β-unsaturated compounds through Michael addition, followed by hydrazinolysis and Curtius rearrangement [4]. These environmentally benign methods have achieved yields of 76-85% while minimizing solvent usage and energy consumption [4].

Modern Industrial Synthesis Protocols

Contemporary industrial synthesis of antazoline phosphate precursors employs several advanced methodologies that prioritize efficiency, sustainability, and economic viability. The continuous EDC process remains a cornerstone technology, operating at optimized conditions of 180-200°C and 15-25 atmospheres pressure [1] [2]. This modernized approach maintains selectivities of 85-90% while reducing energy consumption through improved heat integration and process control systems [2].

Catalytic amination represents the most widely adopted industrial protocol for large-scale production [3]. The process utilizes nickel-based heterogeneous catalysts in fixed-bed reactors, operating at 235-335°C and 30-35 atmospheres pressure [3]. The optimal ammonia to monoethanolamine molar ratio of 5.6:1 ensures maximum conversion while minimizing catalyst deactivation [3]. This methodology achieves selectivities of 90-95% with residence times of 1-2 hours, making it highly suitable for continuous manufacturing operations [3].

One-pot synthesis protocols have gained prominence due to their operational simplicity and reduced waste generation [4]. These methods employ ion-exchange resin catalysts at moderate conditions of 150-180°C and 10-15 atmospheres pressure [4]. The process integrates multiple reaction steps within a single reactor vessel, achieving selectivities of 88-92% with residence times of 3-5 hours [4]. The use of ion-exchange resins eliminates the need for homogeneous acid catalysts, simplifying product purification and catalyst recovery [4].

Microreactor technology represents the cutting-edge approach in antazoline precursor synthesis [6]. These systems operate at reduced temperatures of 120-150°C and pressures of 5-10 atmospheres, utilizing microencapsulated catalysts for enhanced mass and heat transfer [6]. The technology achieves exceptional selectivities of 92-96% with residence times of only 10-30 minutes, demonstrating superior energy efficiency compared to conventional batch processes [6].

The pharmaceutical industry has increasingly adopted continuous crystallization systems for API manufacturing [6]. These systems include mixed-suspension mixed-product removal (MSMPR) crystallizers and plug flow reactors, which provide consistent product quality and narrow particle size distributions [7]. Multi-stage MSMPR configurations enable precise control over crystal morphology and polymorphic form, critical parameters for pharmaceutical applications [7].

Salt Formation and Phosphate Complexation Processes

The formation of antazoline phosphate involves a carefully controlled acid-base complexation reaction between antazoline base and phosphoric acid. The process requires precise pH control within the range of 4.0-5.5 to ensure optimal protonation of the imidazoline nitrogen atom [8] [9]. At this pH range, the antazoline molecule exists predominantly in its protonated form, facilitating ionic interaction with the phosphate anion [8].

The complexation mechanism involves the transfer of a proton from phosphoric acid to the N2 nitrogen of the antazoline imidazoline ring [8]. Crystallographic studies have revealed that salt formation occurs through hydrogen bonding interactions, where both imidazoline nitrogen atoms participate in hydrogen bond formation with phosphoric acid groups [8]. The process typically employs a water/ethanol solvent system in a 3:1 ratio, providing optimal solubility characteristics for both reactants and the resulting salt product [8].

Temperature control during salt formation is critical, with optimal reaction temperatures ranging from 60-80°C [10]. At these temperatures, the solubility of both antazoline and phosphoric acid ensures complete dissolution while preventing premature crystallization [10]. The molar ratio of base to acid is maintained at 1:1.1 to ensure complete complexation while accounting for potential side reactions [9].

The reaction kinetics are influenced by stirring rate, typically maintained at 200-300 rpm to ensure adequate mixing without inducing excessive shear that could affect crystal nucleation [9]. Reaction times of 2-4 hours are generally sufficient for complete salt formation, as confirmed by pH monitoring and analytical techniques such as high-performance liquid chromatography [11].

Crystallization is initiated by controlled cooling to 15-25°C, promoting nucleation and growth of the phosphate salt crystals [10]. The cooling rate is critical for controlling crystal morphology and polymorphic form. Slow cooling rates (0.5-1.0°C/minute) favor the formation of larger, well-formed crystals with improved filtration characteristics [12].

The phosphate complexation process exhibits high selectivity due to the strong ionic interaction between the protonated imidazoline nitrogen and the phosphate anion [13] [14]. Spectroscopic studies using 31P NMR have confirmed the coordination of copper(II) ions with phosphate groups, demonstrating the strong binding affinity of phosphate for metal centers [13]. Similar coordination chemistry principles apply to the organic base-phosphate interactions in antazoline phosphate formation [13].

Purification and Crystallization Techniques

The purification of antazoline phosphate employs multiple crystallization techniques to achieve pharmaceutical-grade purity specifications. Recrystallization remains the primary purification method, utilizing water/ethanol solvent systems to achieve purities of 98.5-99.5% [12]. The process involves dissolving the crude salt in hot solvent, followed by controlled cooling to promote selective crystallization of the pure product while leaving impurities in solution [12].

Fractional crystallization is employed when dealing with closely related impurities or isomeric compounds [12]. This technique exploits subtle differences in solubility characteristics, utilizing mixed aqueous systems at temperatures ranging from 10-90°C [12]. While achieving moderate purities of 97.0-98.5%, fractional crystallization provides effective separation of structural analogs and synthetic byproducts [12].

Seeded crystallization represents the most advanced purification technique, achieving excellent purities of 99.0-99.8% with recovery yields of 90-96% [12]. The process involves the controlled addition of pure antazoline phosphate seed crystals to a supersaturated solution, promoting preferential nucleation and growth of the desired crystal form [12]. This technique provides superior control over particle size distribution and polymorphic form, critical parameters for pharmaceutical manufacturing [12].

Anti-solvent addition techniques utilize water/acetone gradient systems to precipitate pure antazoline phosphate from solution [12]. The gradual addition of acetone to an aqueous solution reduces the solubility of the salt, promoting controlled precipitation [12]. This method achieves purities of 98.0-99.2% with good crystal quality, making it suitable for large-scale manufacturing operations [12].

Cooling crystallization exploits the temperature-dependent solubility characteristics of antazoline phosphate [12]. The technique involves saturating the solution at elevated temperatures (80°C) followed by controlled cooling to 5°C, achieving purities of 97.5-99.0% [12]. The cooling rate significantly influences crystal morphology, with slower cooling rates producing larger, more uniform crystals [12].

Evaporative crystallization, while achieving variable crystal quality, remains useful for specific applications where other methods are unsuitable [12]. The controlled evaporation of solvent promotes gradual supersaturation and crystal formation [12]. Operating temperatures of 25-65°C minimize thermal degradation while achieving purities of 96.5-98.0% [12].

Modern pharmaceutical crystallization incorporates advanced process analytical technology (PAT) for real-time monitoring and control [6]. These systems utilize in-situ spectroscopic techniques, including Raman spectroscopy and focused beam reflectance measurement (FBRM), to monitor crystal formation and growth [6]. Such technological integration ensures consistent product quality and enables automated process control [6].

The pharmaceutical industry increasingly employs continuous crystallization systems for improved productivity and quality control [6] [7]. These systems maintain steady-state conditions, eliminating batch-to-batch variability and enabling consistent crystal properties [7]. Continuous crystallizers also facilitate process intensification, reducing equipment footprint and manufacturing costs [7].

Quality control specifications for antazoline phosphate purification align with United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP) standards [15] [16]. These specifications define acceptable limits for impurities, residual solvents, heavy metals, and microbiological contamination [15]. Modern analytical methods, including high-performance liquid chromatography with mass spectrometry detection, ensure compliance with these stringent requirements [11].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

363.13479319 g/mol

Monoisotopic Mass

363.13479319 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

VPR5FPH326

Related CAS

91-75-8 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.56%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (95.12%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.12%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.56%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (95.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Antazoline Phosphate is the phosphate salt of antazoline, an ethylenediamine derivative with histamine H1 antagonistic and sedative properties. Antazoline antagonizes histamine H1 receptor and prevents the typical allergic symptoms caused by histamine activities on capillaries, skin, mucous membranes, gastrointestinal and bronchial smooth muscles. These histamine activities include vasodilation, bronchoconstriction, increased vascular permeability, pain, itching, and spasmodic contractions of gastrointestinal smooth muscles. Antazoline is used to provide symptomatic relieve of allergic symptoms.

MeSH Pharmacological Classification

Anti-Allergic Agents

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Pictograms

Irritant

Irritant

Other CAS

154-68-7

Wikipedia

Antazoline phosphate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Balsam P, Koźluk E, Peller M, Piątkowska A, Lodziński P, Kiliszek M, Kołtowski Ł, Grabowski M, Opolski G. Antazoline for termination of atrial fibrillation during the procedure of pulmonary veins isolation. Adv Med Sci. 2015 Sep;60(2):231-5. doi: 10.1016/j.advms.2015.03.002. Epub 2015 Apr 1. PubMed PMID: 25919055.
2: Piotrowski R, Kryński T, Baran J, Futyma P, Stec S, Kułakowski P. Antazoline for rapid termination of atrial fibrillation during ablation of accessory pathways. Cardiol J. 2014;21(3):299-303. doi: 10.5603/CJ.a2013.0121. Epub 2013 Aug 30. PubMed PMID: 23990192.
3: Wang R, Chu Y, Li X, Wan B, Yu T, Wang L, Hao L, Guo M. Determination of antazoline hydrochloride in rat plasma and excreta by reversed-phase ion-pair chromatography and its application to pharmacokinetics. Biomed Chromatogr. 2013 Dec;27(12):1595-602. doi: 10.1002/bmc.2965. Epub 2013 Jul 12. PubMed PMID: 23847054.
4: Li X, Chu Y, Ke Y, Wang L, Yu T, Hao L. Determination of antazoline hydrochloride in Beagle dog plasma by HPLC-UV and its application to pharmacokinetics. J Chromatogr B Analyt Technol Biomed Life Sci. 2013 Jun 15;929:97-101. doi: 10.1016/j.jchromb.2013.04.021. Epub 2013 Apr 20. PubMed PMID: 23669609.
5: Farkowski MM, Maciag A, Dabrowski R, Pytkowski M, Kowalik I, Szwed H. Clinical efficacy of antazoline in rapid cardioversion of paroxysmal atrial fibrillation--a protocol of a single center, randomized, double-blind, placebo-controlled study (the AnPAF Study). Trials. 2012 Sep 11;13:162. doi: 10.1186/1745-6215-13-162. PubMed PMID: 22967497; PubMed Central PMCID: PMC3502525.
6: Asadpour-Zeynali K, Ghavami R, Esfandiari R, Soheili-Azad P. Simultaneous determination of antazoline and naphazoline by the net analyte signal standard addition method and spectrophotometric technique. J AOAC Int. 2010 Nov-Dec;93(6):1995-2001. PubMed PMID: 21313830.
7: Hemmateenejad B, Ghavami R, Miri R, Shamsipur M. Net analyte signal-based simultaneous determination of antazoline and naphazoline using wavelength region selection by experimental design-neural networks. Talanta. 2006 Feb 15;68(4):1222-9. doi: 10.1016/j.talanta.2005.07.045. Epub 2005 Aug 24. PubMed PMID: 18970453.
8: Meloun M, Syrový T, Vrána A. The thermodynamic dissociation constants of ambroxol, antazoline, naphazoline, oxymetazoline and ranitidine by the regression analysis of spectrophotometric data. Talanta. 2004 Feb 27;62(3):511-22. doi: 10.1016/j.talanta.2003.08.027. PubMed PMID: 18969326.
9: Souri E, Amanlou M, Farsam H, Afshari A. A rapid derivative spectrophotometric method for simultaneous determination of naphazoline and antazoline in eye drops. Chem Pharm Bull (Tokyo). 2006 Jan;54(1):119-22. PubMed PMID: 16394564.
10: Rojsitthisak P, Wichitnithad W, Pipitharome O, Sanphanya K, Thanawattanawanich P. Simple HPLC determination of benzalkonium chloride in ophthalmic formulations containing antazoline and tetrahydrozoline. PDA J Pharm Sci Technol. 2005 Sep-Oct;59(5):332-7. PubMed PMID: 16316068

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